molecular formula C19H10F6N2O4 B14098360 1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one

1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one

Cat. No.: B14098360
M. Wt: 444.3 g/mol
InChI Key: JPPSTCQGGQFDCS-UHFFFAOYSA-N
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Description

1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one is a complex organic compound characterized by the presence of trifluoromethoxy groups and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Trifluoromethoxy Groups: This step often involves the use of trifluoromethoxy-substituted benzaldehydes or similar compounds.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the trifluoromethoxy-substituted phenyl group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone compounds.

Scientific Research Applications

1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethoxy groups and the quinazolinone core play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]-1,4-dihydroquinazolin-4-one is unique due to its specific combination of trifluoromethoxy groups and the quinazolinone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C19H10F6N2O4

Molecular Weight

444.3 g/mol

IUPAC Name

1-[3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]quinazolin-4-one

InChI

InChI=1S/C19H10F6N2O4/c20-18(21,22)30-14-7-5-11(9-15(14)31-19(23,24)25)6-8-16(28)27-10-26-17(29)12-3-1-2-4-13(12)27/h1-10H

InChI Key

JPPSTCQGGQFDCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C(=O)C=CC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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